molecular formula C18H16N2O B11847440 Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- CAS No. 144630-79-5

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-

Cat. No.: B11847440
CAS No.: 144630-79-5
M. Wt: 276.3 g/mol
InChI Key: PNGCSCAUMNBMEE-UHFFFAOYSA-N
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Description

N-(8-Methyl-4-phenylquinolin-5-yl)acetamide is an organic compound with the molecular formula C18H16N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Methyl-4-phenylquinolin-5-yl)acetamide typically involves the acylation of 8-methyl-4-phenylquinoline. One common method is the reaction of 8-methyl-4-phenylquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of N-(8-Methyl-4-phenylquinolin-5-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(8-Methyl-4-phenylquinolin-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and halogen substituents .

Scientific Research Applications

N-(8-Methyl-4-phenylquinolin-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(8-Methyl-4-phenylquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-Methyl-4-phenylquinolin-5-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

144630-79-5

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

N-(8-methyl-4-phenylquinolin-5-yl)acetamide

InChI

InChI=1S/C18H16N2O/c1-12-8-9-16(20-13(2)21)17-15(10-11-19-18(12)17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21)

InChI Key

PNGCSCAUMNBMEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C)C(=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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